molecular formula C12H26Cl2N2 B1424793 4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride CAS No. 1220018-85-8

4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride

Cat. No. B1424793
M. Wt: 269.25 g/mol
InChI Key: POQUWMXCZCRSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the empirical formula C12H24N2 . It has a molecular weight of 196.33 . This compound is in solid form .

Scientific Research Applications

Gastric Antisecretory Agents

4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride has been explored for its potential as a gastric antisecretory agent. Research on analogues of this compound, such as 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, shows promise in the treatment of peptic ulcer disease without anticholinergic activity, which is a significant advance in this field of pharmacology (Scott et al., 1983).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride has been analyzed, providing insights into their chemical properties. For instance, the study of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate revealed significant information about hydrogen bonding and C-H…π interactions in these types of compounds (Khan et al., 2013).

Antimicrobial Activity

Some derivatives of 4-Methyl-1-(2-piperidinylmethyl)piperidine have shown potential as antimicrobial agents. A study on bis-hybrid heterocycles comprising both piperidine and thiohydantoin nuclei demonstrated potent biological activities against a range of microbial organisms (Thanusu et al., 2010).

Antifungal Agents

Chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid have been synthesized and evaluated for their antifungal properties. These studies contribute to understanding the potential of piperidine derivatives in developing new antifungal treatments (Shahzadi et al., 2006).

Anticancer Research

Research into the anticancer properties of piperidine derivatives is ongoing. The development of Aurora kinase inhibitors, which include piperidine structures, suggests potential applications in cancer treatment (ヘンリー,ジェームズ, 2006).

Neurological Research

Investigations into the distribution of piperidine in the brain and its possible significance in behavior highlight the neurological applications of piperidine compounds. These studies are crucial for understanding the role of such compounds in psychiatric disorders and their potential therapeutic uses (Abood et al., 1961).

properties

IUPAC Name

4-methyl-1-(piperidin-2-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-11-5-8-14(9-6-11)10-12-4-2-3-7-13-12;;/h11-13H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQUWMXCZCRSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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